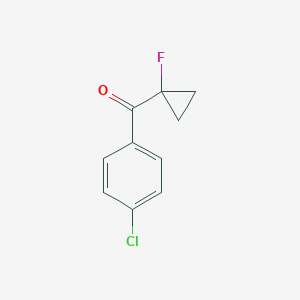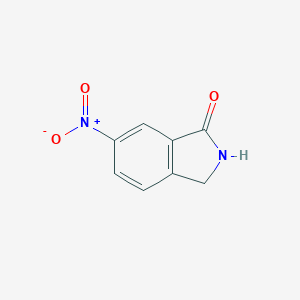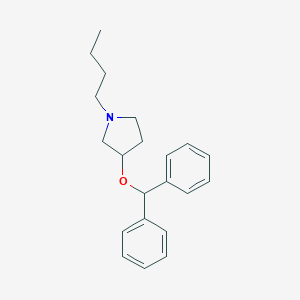
3-(Diphenylmethoxy)-1-butylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylmethoxy)-1-butylpyrrolidine, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 3-(Diphenylmethoxy)-1-butylpyrrolidine involves the blockade of the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is expressed in the brain and plays a crucial role in the regulation of reward-motivated behavior. The blockade of this receptor by 3-(Diphenylmethoxy)-1-butylpyrrolidine reduces the release of dopamine in the brain, which in turn reduces the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
3-(Diphenylmethoxy)-1-butylpyrrolidine has been found to have significant biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which could have implications for the treatment of addiction and other psychiatric disorders. The compound has also been found to attenuate the development of tolerance to opioids, which could have significant implications for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(Diphenylmethoxy)-1-butylpyrrolidine is its high potency and selectivity for the dopamine D2 receptor. This makes it an ideal tool for studying the role of the dopamine D2 receptor in the regulation of reward-motivated behavior. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research could focus on the development of more water-soluble analogs of the compound and the study of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of 3-(Diphenylmethoxy)-1-butylpyrrolidine involves the reaction of 1-bromo-3-(diphenylmethoxy)propane with pyrrolidine in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
3-(Diphenylmethoxy)-1-butylpyrrolidine has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of reward-motivated behavior. The compound has been shown to reduce the reinforcing effects of cocaine, amphetamine, and other drugs of abuse in animal models. It has also been found to attenuate the development of tolerance to opioids, which could have significant implications for the treatment of chronic pain.
Propriétés
Numéro CAS |
102372-32-7 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-benzhydryloxy-1-butylpyrrolidine |
InChI |
InChI=1S/C21H27NO/c1-2-3-15-22-16-14-20(17-22)23-21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20-21H,2-3,14-17H2,1H3 |
Clé InChI |
QFGBDMAJXGJVDT-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
3-(Diphenylmethoxy)-1-butylpyrrolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




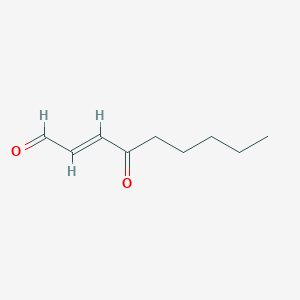

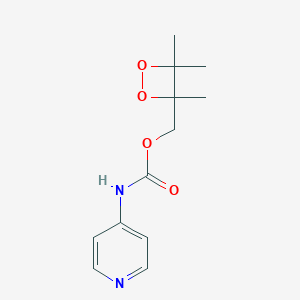
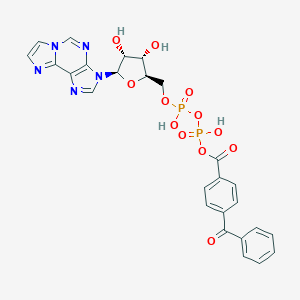

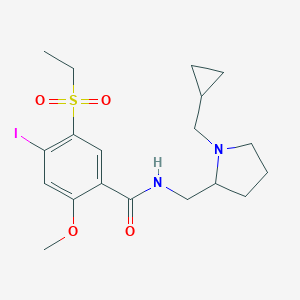
![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)


